molecular formula C21H17FN4O3S3 B3018026 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1114633-22-5

2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B3018026
CAS No.: 1114633-22-5
M. Wt: 488.57
InChI Key: CZMUHUODTFQYIN-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide, supplied for advanced chemical and pharmaceutical research. The compound is identified by CAS Number 1114633-22-5 and has a molecular formula of C21H17FN4O3S3 and a molecular weight of 488.6 g/mol . It features a complex multi-heterocyclic structure based on a thiazolo[4,5-d]pyrimidin core, which incorporates multiple sulfur atoms and is substituted with 4-ethoxyphenyl and 2-fluorophenylacetamide groups . This intricate architecture, particularly the thioxo and thioacetamide linkages, makes it a valuable intermediate or scaffold for researchers exploring novel bioactive molecules. Computed properties include a topological polar surface area of approximately 166 Ų, which can be a useful parameter in early-stage drug discovery for assessing compound characteristics . This chemical is offered as a high-purity solid to ensure consistent performance in experimental settings. It is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S3/c1-2-29-13-9-7-12(8-10-13)26-18-17(32-21(26)30)19(28)25-20(24-18)31-11-16(27)23-15-6-4-3-5-14(15)22/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMUHUODTFQYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide , with CAS number 1114633-22-5 , belongs to a class of thiazolopyrimidine derivatives known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular FormulaC21H17FN4O3S3
Molecular Weight488.6 g/mol
StructureChemical Structure

Antimicrobial Activity

Research indicates that thiazolopyrimidine derivatives exhibit a broad spectrum of antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains and fungi. Notably:

  • Antibacterial Efficacy : In vitro studies have shown that derivatives similar to this compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar thiazolopyrimidine cores have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.08 to 2.31 mg/mL against non-resistant strains .
  • Mechanism of Action : The proposed mechanism for the antibacterial activity involves interference with bacterial cell wall synthesis and inhibition of essential enzymatic pathways. The docking studies suggest that these compounds interact effectively with bacterial enzymes, leading to their antibacterial effects .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PubMed evaluated a series of thiazolopyrimidine derivatives, including the target compound. The results indicated that certain derivatives were more potent than established antibiotics like ketoconazole against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Structure-Activity Relationship (SAR) : Another investigation analyzed the SAR of thiazolopyrimidine derivatives, revealing that specific substitutions on the phenyl rings significantly enhanced antimicrobial potency. This suggests that the ethoxy and fluorophenyl groups in our compound may contribute positively to its biological activity .

Additional Biological Activities

Beyond antimicrobial properties, compounds in this class are being explored for:

  • Anticancer Activity : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines. However, further research is needed to elucidate these mechanisms and establish efficacy .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolopyrimidine derivatives exhibit a broad spectrum of antimicrobial activity. The compound has been evaluated for effectiveness against various bacterial strains and fungi:

  • Antibacterial Efficacy : In vitro studies have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentrations (MICs) for similar compounds range from 0.08 to 2.31 mg/mL against non-resistant strains .
  • Mechanism of Action : The proposed mechanism involves interference with bacterial cell wall synthesis and inhibition of essential enzymatic pathways. Docking studies suggest effective interactions with bacterial enzymes .

Case Studies on Antimicrobial Efficacy

  • Study on Antimicrobial Efficacy : A study published in PubMed evaluated a series of thiazolopyrimidine derivatives, including the target compound. Results indicated that certain derivatives were more potent than established antibiotics like ketoconazole against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Structure-Activity Relationship (SAR) : Investigations revealed that specific substitutions on the phenyl rings significantly enhanced antimicrobial potency, suggesting that the ethoxy and fluorophenyl groups in this compound positively contribute to its biological activity .

Additional Biological Activities

Beyond antimicrobial properties, compounds in this class are being explored for other therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cell lines. Further research is needed to elucidate these mechanisms and establish efficacy .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

N-(2-Ethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

  • Key Differences : Replaces the 4-ethoxyphenyl with a simple phenyl group and substitutes the 2-fluorophenyl with a 2-ethoxyphenyl.
  • Impact: Reduced electron-withdrawing effects at the 3-position diminish metabolic stability.
  • Molecular Weight : 470.6 g/mol (identical to the target compound).

2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Core Modification: Thieno[3,2-d]pyrimidine instead of thiazolo[4,5-d]pyrimidine.
  • Substituents : 4-methylphenyl (electron-donating) and 4-trifluoromethoxyphenyl (strongly electron-withdrawing).
  • Impact: The thieno core reduces hydrogen-bonding capacity compared to thiazolo. The trifluoromethoxy group enhances metabolic resistance but decreases solubility (logP ~4.5) .

Functional Group Variations

G1-4 (Thieno[3,2-d]pyrimidine Derivative)

  • Structure : 3,5-Dimethoxybenzyl and 6-(trifluoromethyl)benzothiazolyl substituents.
  • Key Data : Molecular weight 594.64 g/mol, yield 48% .
  • Comparison : The trifluoromethyl group increases hydrophobicity (cLogP ~4.54) and may improve blood-brain barrier penetration. However, the bulkier benzothiazolyl group reduces synthetic accessibility compared to the target compound’s simpler acetamide side chain .

7-Phenyl-5-thioxo-thiazolo[4,5-d]pyrimidine Coumarin Hybrid (Compound 19)

  • Structure : Coumarin (6-hydroxy-2-oxo-2H-chromen-4-yl) substituent.
  • Impact: The coumarin moiety introduces fluorescence properties, enabling imaging applications. However, the phenolic -OH group increases polarity (logP ~3.2), reducing cell permeability compared to the target’s ethoxy and fluoro groups .

Solubility and logP

Compound logP Solubility (µg/mL)
Target Compound ~3.8 12.5 (predicted)
G1-4 4.54 5.07
Coumarin Hybrid 3.2 18.9
2-Ethoxyphenyl Analog ~3.6 15.2

The target compound’s balanced logP (~3.8) suggests moderate membrane permeability, superior to G1-4 but less water-soluble than the coumarin hybrid.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for optimizing the yield of this thiazolo-pyrimidine-acetamide derivative?

  • Methodology :

  • Use a two-step protocol involving condensation of the thiazolidinedione intermediate with chloroacetylated precursors in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Monitor reaction progress via TLC to ensure completion .
  • Optimize stoichiometry (e.g., 1.5 equivalents of chloroacetylated reagent to 1.0 equivalent of thiazolidinedione) to minimize side products. Post-reaction isolation via precipitation in water enhances purity .

Q. How can researchers ensure the stability of the thioether linkage during synthesis?

  • Methodology :

  • Maintain inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the thioether group.
  • Adjust pH to neutral or slightly acidic conditions during workup, as alkaline conditions may promote hydrolysis .
  • Confirm structural integrity via LC-MS or NMR to detect potential degradation .

Q. What analytical techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • Single-crystal X-ray diffraction for unambiguous confirmation of the fused thiazolo-pyrimidine ring system and substituent positions .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns.
  • 1H/13C NMR with DEPT/HSQC for resolving overlapping signals in the aromatic and acetamide regions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 4-ethoxyphenyl and 2-fluorophenyl moieties?

  • Methodology :

  • Synthesize analogs with variations in substituents (e.g., replacing ethoxy with methoxy or fluorine with chlorine).
  • Use in vitro assays (e.g., enzyme inhibition or cell viability) to correlate substituent effects with activity. Compare results with computational docking models to identify key binding interactions .

Q. What experimental approaches are suitable for assessing the compound’s pharmacokinetic and toxicity profiles?

  • Methodology :

  • In vitro metabolic stability : Incubate with liver microsomes to measure half-life and identify major metabolites via LC-MS/MS.
  • Acute toxicity screening : Administer escalating doses in rodent models (e.g., Wistar rats) and monitor biomarkers (ALT, AST, creatinine) and histopathology .
  • Plasma protein binding assays : Use equilibrium dialysis to determine free fraction, critical for dose optimization .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodology :

  • Standardize assay conditions (e.g., cell lines, incubation time, solvent controls) to minimize variability.
  • Perform meta-analysis of published data to identify trends (e.g., correlation between thioether substitution and potency).
  • Validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular functional assays) .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity (if applicable)?

  • Methodology :

  • Employ flow chemistry for precise control of reaction parameters (temperature, residence time), reducing side reactions observed in batch processes .
  • Use chiral HPLC or SFC to monitor enantiomeric excess during intermediate steps.
  • Optimize crystallization conditions (e.g., solvent polarity) to isolate enantiomerically pure product .

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